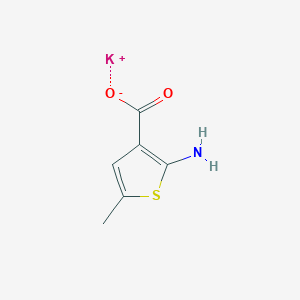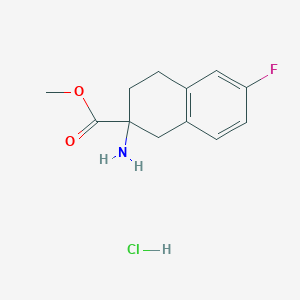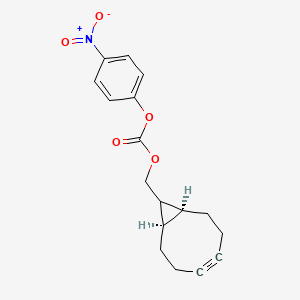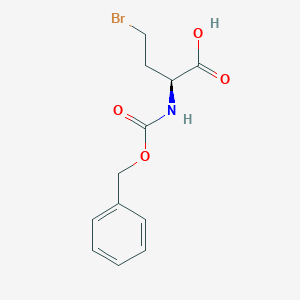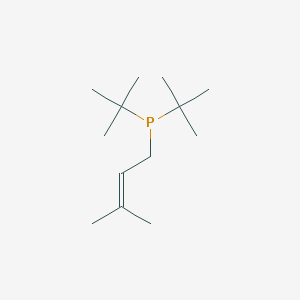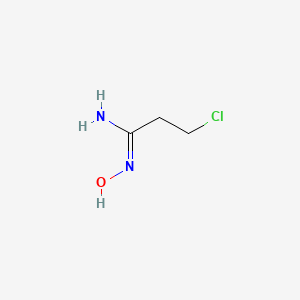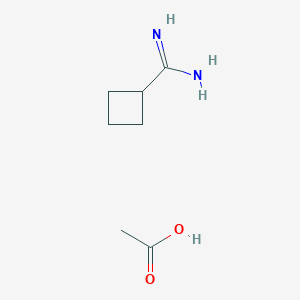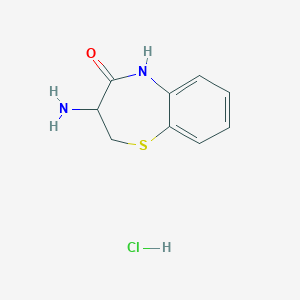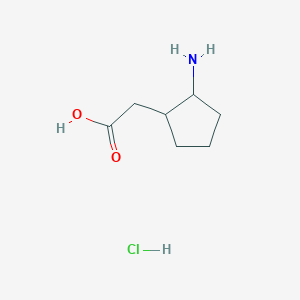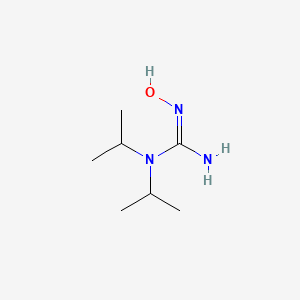
4-Pyridinecarboximidic acid, hydrazide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboximidic acid, hydrazide dihydrochloride (4-PCAHD) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a hydrazide compound which is derived from 4-pyridinecarboximidic acid, and is used in the synthesis of new compounds and in the study of the mechanism of action of drugs. 4-PCAHD has several advantages over other hydrazide compounds, including its stability and its ability to react with a wide variety of substrates.
作用机制
4-Pyridinecarboximidic acid, hydrazide dihydrochloride is an organic compound that is able to react with a wide variety of substrates. It can react with amino acids to form peptides, and it can also react with other organic molecules to form peptidomimetics. 4-Pyridinecarboximidic acid, hydrazide dihydrochloride is also able to react with nucleophiles, such as thiols, to form covalent bonds. In addition, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride can form hydrogen bonds with hydrophobic molecules. These interactions are important for the study of the mechanism of action of drugs, as they can be used to study the interactions between drugs and their target molecules.
Biochemical and Physiological Effects
4-Pyridinecarboximidic acid, hydrazide dihydrochloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. In addition, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride has been shown to interact with receptors, such as G-protein coupled receptors, and to modulate the activity of these receptors. Furthermore, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride has been shown to modulate the activity of transcription factors, and to influence the expression of genes.
实验室实验的优点和局限性
The use of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in laboratory experiments has several advantages. It is a relatively stable compound, and it is able to react with a wide variety of substrates. In addition, it can be used to study the mechanism of action of drugs, and to study the interaction between drugs and their target molecules. However, there are also some limitations to the use of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in laboratory experiments. For example, it is not very soluble in water, and it has a tendency to form aggregates.
未来方向
There are several potential future directions for the use of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in scientific research. For example, it could be used in the development of new drugs or drug delivery systems. In addition, it could be used in the study of enzyme kinetics and the development of new inhibitors. Furthermore, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride could be used in the study of the mechanism of action of proteins, and in the development of new therapeutic agents. Finally, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride could be used in the study of the biochemical and physiological effects of drugs, and in the development of new therapeutic strategies.
合成方法
4-Pyridinecarboximidic acid, hydrazide dihydrochloride can be synthesized in a few different ways. The most common method is the reaction of 4-pyridinecarboxylic acid with hydrazine hydrate in the presence of a catalytic amount of sodium hydroxide. This reaction produces 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in the form of a white solid. The reaction can be monitored by thin-layer chromatography (TLC) and is typically complete within an hour. Another method of synthesizing 4-Pyridinecarboximidic acid, hydrazide dihydrochloride is the reaction of 4-pyridinecarboxylic acid with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid. This method is typically slower than the sodium hydroxide-catalyzed reaction, but it produces a higher yield of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride.
科学研究应用
4-Pyridinecarboximidic acid, hydrazide dihydrochloride is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of new compounds, such as peptides, peptidomimetics, and other biologically active molecules. It is also used in the study of the mechanism of action of drugs, as it can be used to study the interaction between drugs and their target molecules. 4-Pyridinecarboximidic acid, hydrazide dihydrochloride is also used in the study of enzyme kinetics, as it can be used to study the effects of inhibitors on the activity of enzymes.
属性
IUPAC Name |
N'-aminopyridine-4-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-6(10-8)5-1-3-9-4-2-5;;/h1-4H,8H2,(H2,7,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSQRXIHEAFPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=N\N)/N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinecarboximidic acid, hydrazide dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

